Cas no 391862-45-6 (2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide)

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- Propanamide, 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-
- AB00667844-01
- SR-01000006236
- 391862-45-6
- F0453-0078
- SR-01000006236-1
- AKOS003083805
- AKOS016235431
-
- インチ: 1S/C11H10ClN3OS/c1-7(12)9(16)13-11-15-14-10(17-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15,16)
- InChIKey: URBGBDSONZTQIN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2)S1)(=O)C(Cl)C
計算された属性
- せいみつぶんしりょう: 267.0233108g/mol
- どういたいしつりょう: 267.0233108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- 密度みつど: 1.394±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.47±0.50(Predicted)
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0453-0078-20μmol |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-50mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-5mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-2mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-20mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-75mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-100mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-5μmol |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-1mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0453-0078-3mg |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
391862-45-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamideに関する追加情報
Introduction to 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide (CAS No. 391862-45-6)
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide (CAS No. 391862-45-6) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the class of thiadiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications.
The molecular structure of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide incorporates a chloro-substituted amide group attached to a phenyl-substituted thiadiazole ring. This specific arrangement of functional groups makes it an intriguing candidate for further investigation in drug discovery and development. The presence of the thiadiazole core is particularly noteworthy, as it is a heterocyclic scaffold that has been extensively studied for its pharmacological properties.
In recent years, there has been a growing interest in thiadiazole derivatives due to their ability to modulate various biological pathways. These compounds have shown promise in treating a range of diseases, including infectious diseases, inflammation, and cancer. The amide functionality in 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide further enhances its potential as a pharmacophore by providing a site for hydrogen bonding interactions with biological targets.
One of the most compelling aspects of this compound is its structural versatility. The combination of the chloro group and the phenyl-substituted thiadiazole ring allows for multiple points of interaction with biological molecules. This flexibility has led to several studies exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity.
The synthesis of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves a series of well-established chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the chloro and amide groups while maintaining regioselectivity to ensure the desired product is obtained.
The importance of this compound cannot be overstated, as it represents a valuable building block for the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that exhibit improved efficacy and reduced side effects compared to existing treatments. This underscores the significance of investing in the study and development of such compounds.
In academic research, 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been used as a starting material for exploring new synthetic pathways and methodologies. Its unique structure provides chemists with an opportunity to innovate and develop more efficient synthetic routes that can be applied to other complex molecules. This has led to several publications detailing novel synthetic strategies that could have broader implications in the pharmaceutical industry.
The pharmacological profile of this compound has also been extensively studied. Preclinical investigations have revealed that it exhibits promising activity against various disease models. These studies have focused on understanding how the molecular interactions between 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide and biological targets contribute to its observed effects. This knowledge is crucial for optimizing its therapeutic potential and developing new drug candidates.
The regulatory landscape surrounding the use of such compounds is also an important consideration. While not classified as hazardous or controlled substances, adherence to good manufacturing practices (GMP) is essential to ensure consistency and quality in its production. Regulatory agencies require rigorous testing and documentation to approve any new applications or uses for these compounds.
The future prospects for 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide are bright, with ongoing research aimed at expanding its applications in medicine and biotechnology. Collaborative efforts between academia and industry are likely to drive further innovation in this area. As our understanding of biological systems continues to grow, so too will the opportunities for developing novel therapeutic agents based on this versatile scaffold.
In conclusion, 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yloxy), CAS No. 391868645, remains a cornerstone in pharmaceutical research due to its unique structure and diverse biological activities. Its continued study promises to yield new insights into disease mechanisms and lead to innovative treatments that improve human health., CAS No. 391868645, remains a cornerstone in pharmaceutical research due to its unique structure and diverse biological activities. Its continued study promises to yield new insights into disease mechanisms and lead to innovative treatments that improve human health.
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